Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
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Overview
Description
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₇H₁₈ClNO₂ and a molecular weight of 303.78 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often involve refluxing in an alcoholic solution or an organic solvent .
Industrial Production Methods
Industrial production methods for quinoline derivatives have evolved to include greener and more sustainable processes. These methods may involve microwave-assisted synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free conditions, ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, esters like this compound can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects . These interactions can result in antibacterial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Biological Activity
Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a chloro substituent, a cyclopropyl group, and an ethyl carboxylate moiety, which are critical for its biological interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
Pseudomonas aeruginosa | 15 |
Klebsiella pneumoniae | 20 |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents.
2. Antiviral Activity
The antiviral potential of this compound has also been explored. In a study examining its efficacy against viral infections, this compound demonstrated notable activity against herpes simplex virus (HSV). The half-maximal effective concentration (EC50) was reported to be around 12 µM, indicating moderate antiviral activity.
3. Anticancer Properties
The anticancer effects of this compound have been investigated in various cancer cell lines. Notably, it showed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 8 µM and 10 µM, respectively. These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with DNA/RNA Synthesis: Its structure allows for potential intercalation into nucleic acids, disrupting replication processes.
- Induction of Apoptosis in Cancer Cells: The compound may activate intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Antimicrobial Efficacy: A comprehensive study evaluated the antimicrobial activity against multiple strains, confirming its broad-spectrum efficacy.
- Antiviral Mechanism Exploration: Research demonstrated its effectiveness against HSV, providing insights into potential therapeutic applications for viral infections.
- Anticancer Activity Assessment: Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro.
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H18ClNO2/c1-3-12-13-9-11(18)7-8-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
XUVZGASJVZTMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC2=C1C=C(C=C2)Cl)C3CC3)C(=O)OCC |
Origin of Product |
United States |
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